molecular formula C12H9ClF2N2O2 B2373448 2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid CAS No. 2248407-73-8

2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid

Cat. No.: B2373448
CAS No.: 2248407-73-8
M. Wt: 286.66
InChI Key: UAHLPMCPPUKEQL-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative with the CAS Number: 1779914-33-8 . It is a powder at room temperature . The IUPAC name is 2-chloro-5-(difluoromethyl)benzoic acid . The InChI code is 1S/C8H5ClF2O2/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,7H,(H,12,13) .


Molecular Structure Analysis

The molecular formula of this compound is C12H9ClF2N2O2 . The average mass is 286.662 Da and the monoisotopic mass is 286.032074 Da .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight is 206.58 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, personal protective equipment, and first aid measures .

Properties

IUPAC Name

2-chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N2O2/c1-6-5-8(11(14)15)16-17(6)9-4-2-3-7(13)10(9)12(18)19/h2-5,11H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHLPMCPPUKEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C(=CC=C2)Cl)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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